molecular formula C7H19NO2Si B14357062 N,N-Diethyl-1,1-dimethoxy-1-methylsilanamine CAS No. 94246-23-8

N,N-Diethyl-1,1-dimethoxy-1-methylsilanamine

Cat. No.: B14357062
CAS No.: 94246-23-8
M. Wt: 177.32 g/mol
InChI Key: LDXXEPGDAMUDJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-1,1-dimethoxy-1-methylsilanamine is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of silicon, nitrogen, and oxygen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-1,1-dimethoxy-1-methylsilanamine typically involves the reaction of diethylamine with a silicon-containing precursor. One common method is the reaction of diethylamine with trimethylsilyl chloride in the presence of a base such as sodium methoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-containing intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-1,1-dimethoxy-1-methylsilanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert it into silane derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

N,N-Diethyl-1,1-dimethoxy-1-methylsilanamine has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of N,N-Diethyl-1,1-dimethoxy-1-methylsilanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-1,1-dimethoxy-1-methylsilanamine
  • N,N-Diethyl-1,1-dimethoxy-1-ethylsilanamine
  • N,N-Diethyl-1,1-dimethoxy-1-phenylsilanamine

Uniqueness

N,N-Diethyl-1,1-dimethoxy-1-methylsilanamine is unique due to its specific combination of diethylamine and methoxy groups attached to a silicon atom. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

94246-23-8

Molecular Formula

C7H19NO2Si

Molecular Weight

177.32 g/mol

IUPAC Name

N-[dimethoxy(methyl)silyl]-N-ethylethanamine

InChI

InChI=1S/C7H19NO2Si/c1-6-8(7-2)11(5,9-3)10-4/h6-7H2,1-5H3

InChI Key

LDXXEPGDAMUDJO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)[Si](C)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.